molecular formula C19H24N2O5S B443457 ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate

ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate

Cat. No.: B443457
M. Wt: 392.5g/mol
InChI Key: ATZOHCNFLOCYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the furoyl and diethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a compound with additional oxygen-containing groups, while reduction could yield a more saturated molecule.

Scientific Research Applications

Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
  • Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

Uniqueness

Ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H24N2O5S/c1-6-21(7-2)18(23)15-12(5)14(19(24)25-8-3)17(27-15)20-16(22)13-10-9-11(4)26-13/h9-10H,6-8H2,1-5H3,(H,20,22)

InChI Key

ATZOHCNFLOCYBS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OCC)C

Origin of Product

United States

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